molecular formula C15H13NO4S B2943083 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one CAS No. 109052-51-9

1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one

Cat. No. B2943083
M. Wt: 303.33
InChI Key: FXPXKRIDQGERAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compounds I found are similar in structure to the one you’re interested in . They all contain a 1,1-dioxo-3-thiolanyl group and a phenoxyphenyl group, but the rest of the molecule varies .


Molecular Structure Analysis

The molecular structure of these compounds is likely to be characterized by the presence of a 1,1-dioxo-3-thiolanyl group and a phenoxyphenyl group . The exact structure would depend on the rest of the molecule .

Scientific Research Applications

Biological Activities and Applications

Thiazolidin-4-ones, a class of compounds to which 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one belongs, are recognized for their multifaceted biological activities. They exhibit a range of pharmacological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral effects (Mech, Kurowska, & Trotsko, 2021). The presence of various substituents, such as the 4-phenoxyphenyl group, can significantly influence these compounds' biological activity, suggesting a potential for the rational design and synthesis of new molecules with enhanced pharmacological profiles.

Antioxidant Potential

Synthetic phenolic antioxidants, a category under which thiazolidin-4-ones may fall, have been studied for their ability to retard oxidative reactions and prolong product shelf life, with implications for their environmental presence and impact on human health (Liu & Mabury, 2020). The antioxidant properties of these compounds, including potential DNA protective effects at low concentrations, underline their relevance in medicinal chemistry and environmental sciences.

Therapeutic Potentials

The therapeutic potentials of thiazolidin-4-ones extend to various domains, from antimicrobial and antitumor applications to managing metabolic disorders. The structural versatility of the thiazolidin-4-one scaffold enables the development of numerous lead molecules for clinical disorders, highlighting its significance in drug discovery and development processes (Singh et al., 2022).

Green Chemistry Approaches

The synthesis and functionalization of 1,3-thiazolidin-4-one derivatives, including green chemistry methodologies, underscore the compound's environmental and sustainable chemistry aspects. These approaches aim to improve the synthesis efficiency, reduce environmental impact, and enhance the pharmacological profile of thiazolidin-4-one derivatives (Sahiba et al., 2020).

properties

IUPAC Name

1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15-10-21(18,19)11-16(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPXKRIDQGERAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one

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